3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl
Description
Properties
CAS No. |
663181-01-9 |
|---|---|
Molecular Formula |
C13H9BrCl2O |
Molecular Weight |
332.0 g/mol |
IUPAC Name |
1-bromo-3-(3,4-dichlorophenyl)-5-methoxybenzene |
InChI |
InChI=1S/C13H9BrCl2O/c1-17-11-5-9(4-10(14)7-11)8-2-3-12(15)13(16)6-8/h2-7H,1H3 |
InChI Key |
BWAPIUKEJVNOAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling Approach
This method is widely used for biphenyl synthesis due to its high efficiency and regioselectivity. A plausible route involves coupling a brominated methoxybenzene with a 3,4-dichlorophenylboronic acid.
Challenges : Regioselectivity in introducing bromine and methoxy groups requires precise control. Methoxy directs electrophiles to ortho/para positions, complicating bromination at the 1-position.
Halogenation Strategies
Post-biphenyl formation, halogenation (Br, Cl) is critical.
Bromination
Electrophilic bromination is typically performed under Lewis acid catalysis (e.g., FeCl₃). For example:
| Substrate | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Biphenyl | Br₂, FeCl₃, CH₂Cl₂, 0°C → 58°C | 3'-Bromo-biphenyl | 60–75% | , |
Chlorination
Chlorination is achieved via Cl₂ gas or reagents like SO₂Cl₂. For 3,4-dichlorophenyl groups, sequential chlorination of phenyl rings is common:
| Substrate | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Phenylboronic acid | Cl₂, FeCl₃, CCl₄ | 3,4-Dichlorophenylboronic acid | 50–70% | , |
Methoxylation
Methoxy groups are introduced via nucleophilic aromatic substitution (NAS) or methylation.
Nucleophilic Aromatic Substitution
For activated aromatic systems (e.g., nitro groups), methoxide replaces halogens:
| Substrate | Conditions | Product | Yield | References |
|---|---|---|---|---|
| 5-Bromo-3-nitrobenzene | NaOMe, DMF, 80°C | 5-Methoxy-3-nitrobenzene | 65–80% |
Methylation
Direct methylation of phenolic precursors:
| Substrate | Conditions | Product | Yield | References |
|---|---|---|---|---|
| 5-Hydroxybenzene | CH₃I, K₂CO₃, DMF | 5-Methoxybenzene | 90% | , |
Alternative Methods
Ullmann Coupling
Copper-mediated coupling of halobenzenes:
| Substrate | Conditions | Product | Yield | References |
|---|---|---|---|---|
| 1-Bromo-5-methoxybenzene + 3,4-Dichlorophenyl iodide | Cu, 1,10-phenanthroline, DMSO, 120°C | Biphenyl | 50–65% |
Negishi Coupling
For organozinc reagents:
| Substrate | Conditions | Product | Yield | References |
|---|---|---|---|---|
| 5-Methoxy-1-bromobenzene + 3,4-Dichlorophenylzinc | Pd(PPh₃)₄, THF | Biphenyl | 70–85% |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Suzuki Coupling | High regioselectivity, scalable | Expensive Pd catalysts, air-sensitive | 75–90% |
| Ullmann Coupling | Low-cost Cu catalysts | Harsh conditions, moderate yields | 50–65% |
| Negishi Coupling | Mild conditions, functional group tolerance | Requires organozinc reagents | 70–85% |
Chemical Reactions Analysis
Types of Reactions: 3’-Bromo-3,4-dichloro-5’-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted biphenyl derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in cyclohexane derivatives.
Scientific Research Applications
Biological Applications
Research has indicated that biphenyl derivatives can exhibit significant biological activities. The specific applications of 3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl include:
- Antimicrobial Activity : Compounds similar to this biphenyl derivative have been studied for their antimicrobial properties against various pathogens. The presence of halogen atoms (bromine and chlorine) enhances the compound's ability to disrupt microbial membranes .
- Pharmacological Research : The compound serves as a potential lead in drug discovery due to its structural similarities with known pharmacophores. Its derivatives have been investigated for anti-cancer properties and other therapeutic effects .
Material Science Applications
In material science, this compound is explored for its potential use in organic electronics:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it a candidate for use in OLEDs. Its ability to form stable thin films can be advantageous in the development of efficient light-emitting materials .
- Organic Photovoltaics : Research has shown that biphenyl derivatives can enhance the performance of organic photovoltaic cells by improving charge transport properties .
Case Study 1: Synthesis and Characterization
A study conducted by Bauer et al. (1995) demonstrated the successful synthesis of this compound through Suzuki coupling. The researchers characterized the compound using X-ray crystallography to confirm its molecular structure and study its crystal packing interactions.
In a pharmacological study published in 2021, researchers evaluated the antimicrobial activity of various biphenyl derivatives including this compound against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity correlating with the presence of halogen substituents.
Mechanism of Action
The mechanism of action of 3’-Bromo-3,4-dichloro-5’-methoxy-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain proteins, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Halogen Substitution Effects
- Bromine and Chlorine Positioning : Bromine at the 3' position (as in the target compound) vs. 3 or 5' positions in analogs (e.g., 3-Bromo-5-chloro-4-methoxy-1,1'-biphenyl ) alters steric hindrance and electronic effects. Bromine’s larger atomic radius may enhance lipophilicity, influencing membrane permeability in drug candidates.
- This contrasts with methyl groups in 3'-Bromo-5'-chloro-2-methyl-1,1'-biphenyl, which prioritize steric bulk over electronic modulation .
Pharmacological Relevance
- Compounds like 4-(1-Substituted phenylvinyl)biphenyl derivatives () demonstrate applications in cancer therapy due to tubulin inhibition. The target compound’s dichloro substitution may mimic this activity by disrupting microtubule assembly .
Biological Activity
3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl (CAS Number: 155891-94-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial and antiplasmodial activities, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula for this compound is CHBrClO. Its structural representation is essential for understanding its interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | |
| Listeria monocytogenes | 16 |
The compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, where it exhibited an MIC comparable to standard antibiotics. This suggests a potential therapeutic application in treating infections caused by resistant bacterial strains.
Antiplasmodial Activity
The antiplasmodial effects of this compound have also been investigated. The IC values against Plasmodium falciparum strains are presented in Table 2.
| Plasmodium Strain | IC (μg/mL) | Reference |
|---|---|---|
| 3D7 (chloroquine-sensitive) | 0.0049 | |
| FCR-3 (chloroquine-resistant) | 0.12 |
These results indicate that the compound is highly effective against both sensitive and resistant strains of Plasmodium falciparum, outperforming chloroquine in the sensitive strain. Such efficacy is crucial in addressing malaria resistance issues.
The proposed mechanism of action for the antibacterial and antiplasmodial activities of this compound involves the induction of oxidative stress and disruption of cellular membranes. This aligns with findings from similar compounds within the biphenyl class, which have shown to interfere with essential metabolic pathways in pathogens.
Case Studies
A case study involving the synthesis and biological evaluation of related biphenyl derivatives demonstrated that modifications at specific positions significantly affect biological activity. For instance, derivatives with additional halogen substitutions exhibited enhanced potency against both bacterial and protozoan targets, suggesting a structure-activity relationship that could guide future drug design efforts.
Q & A
Basic: What are the recommended synthetic routes for 3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl?
Methodological Answer:
A plausible route involves Suzuki-Miyaura cross-coupling between halogenated biphenyl precursors. For example:
- Step 1: Synthesize a brominated biphenyl core via Ullmann coupling or directed ortho-metallation.
- Step 2: Introduce chlorine substituents using electrophilic chlorination (e.g., Cl₂/FeCl₃) at positions 3 and 4, leveraging the directing effects of existing substituents.
- Step 3: Install the methoxy group via nucleophilic substitution (e.g., NaOMe/CuI) at position 5' .
Critical Considerations: - Monitor regioselectivity using HPLC or TLC to avoid over-halogenation.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Basic: How to characterize the crystal structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Grow crystals via slow evaporation (solvent: DCM/hexane).
- Collect data at low temperature (100 K) to minimize thermal motion.
- Refine using software like SHELX or OLEX2 .
Example Parameters (from analogous structures):
| Parameter | Value |
|---|---|
| Space group | Monoclinic, P2₁/n |
| Unit cell (Å) | a = 9.69, b = 20.33 |
| β angle (°) | 110.64 |
| Resolution (Å) | 0.84 |
Basic: What spectroscopic techniques validate purity and structure?
Methodological Answer:
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., methoxy δ ~3.8 ppm; aromatic protons δ 6.5–7.5 ppm).
- HRMS: Verify molecular ion ([M+H]⁺) with <5 ppm error.
- FT-IR: Identify functional groups (C-Br ~600 cm⁻¹; C-O-C ~1250 cm⁻¹).
Data Cross-Validation: - Compare experimental XRD bond lengths (e.g., C-Br ~1.89 Å) with computational models (DFT) .
Advanced: How to resolve contradictions in reported melting points or spectral data?
Methodological Answer:
Discrepancies may arise from:
- Polymorphism: Test recrystallization in multiple solvents (e.g., EtOH vs. acetone).
- Impurities: Use preparative HPLC (C18 column, MeCN/H₂O) to isolate pure fractions.
- Dynamic Effects: Perform VT-NMR (-40°C to 25°C) to detect conformational changes.
Case Study: A reported mp variation (45–49°C vs. 52°C) in a brominated analog was resolved via DSC , revealing two polymorphic forms .
Advanced: How do substituents influence electrophilic substitution reactivity?
Methodological Answer:
- Methoxy Group (5'): Activates the ring via +M effect, directing electrophiles to para positions.
- Chlorines (3,4): Deactivate the ring via -I effect, limiting further substitution.
- Bromine (3'): Acts as a weak deactivator but a poor director, favoring meta/para selectivity.
Experimental Design: - Perform competitive bromination (Br₂/FeBr₃) on des-chloro analogs to map reactivity.
- Validate with DFT calculations (e.g., HOMO localization at methoxy-adjacent positions) .
Advanced: What strategies optimize regioselective functionalization?
Methodological Answer:
- Protection/Deprotection: Temporarily protect methoxy as a silyl ether (e.g., TBSCl) to prevent undesired side reactions.
- Directed C-H Activation: Use Pd(OAc)₂ with directing groups (e.g., pyridine auxiliaries) to functionalize specific positions.
- Microwave-Assisted Synthesis: Enhance reaction rates and selectivity (e.g., 150°C, 30 min for Suzuki coupling) .
Advanced: How to analyze electronic effects using computational chemistry?
Methodological Answer:
- DFT Modeling (B3LYP/6-311+G(d,p)): Calculate Fukui indices to predict nucleophilic/electrophilic sites.
- NBO Analysis: Quantify hyperconjugation (e.g., methoxy → σ*(C-Br) interactions).
- TD-DFT: Simulate UV-Vis spectra (λmax ~280 nm for biphenyls) and compare with experimental data .
Advanced: How to address conflicting NMR assignments in crowded aromatic regions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
